molecular formula C11H5F3N4O2S B14917073 (6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B14917073
M. Wt: 314.25 g/mol
InChI Key: HGRXOGALGDRSAM-IYHDPICYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

002-04-KK is a novel compound known for its inhibitory effects on the biosynthesis of DNA, RNA, and proteins. It has garnered attention for its potential antimicrobial properties .

Properties

Molecular Formula

C11H5F3N4O2S

Molecular Weight

314.25 g/mol

IUPAC Name

(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-17-18-7(15)6(4-5-2-1-3-20-5)8(19)16-10(18)21-9/h1-4,15H/b6-4+,15-7?

InChI Key

HGRXOGALGDRSAM-IYHDPICYSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 002-04-KK involves a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The exact synthetic route and reaction conditions are proprietary, but generally, the process involves the use of specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 002-04-KK typically involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

002-04-KK undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 002-04-KK include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize yield and purity .

Major Products Formed

The major products formed from the reactions of 002-04-KK depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

002-04-KK has a wide range of applications in scientific research, including:

Mechanism of Action

002-04-KK exerts its effects by inhibiting the biosynthesis of DNA, RNA, and proteins. This inhibition occurs through the interaction of the compound with specific molecular targets and pathways within the cell. The exact molecular targets and pathways involved are still under investigation, but it is believed that 002-04-KK interferes with the enzymatic processes required for nucleic acid and protein synthesis .

Comparison with Similar Compounds

002-04-KK is unique in its specific inhibitory effects on the biosynthesis of DNA, RNA, and proteins. Similar compounds include other antimicrobial agents that target nucleic acid synthesis, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.